Sch 40458

Description

Properties

Molecular Formula |

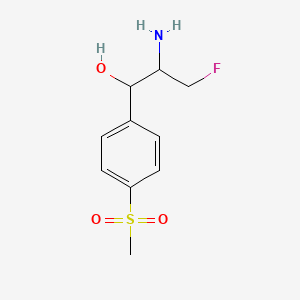

C10H14FNO3S |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

2-amino-3-fluoro-1-(4-methylsulfonylphenyl)propan-1-ol |

InChI |

InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3 |

InChI Key |

XLSYLQDVLAXIKK-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 40458 typically involves multi-step organic reactions. One common method involves the reaction of 4-(methylsulfonyl)benzaldehyde with a fluorinated amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Hydrolysis Reactions

SCH 40458 is produced via acid-catalyzed hydrolysis of florfenicol. This reaction involves cleavage of the parent compound’s amide bond under acidic conditions, yielding the amine derivative (this compound) and other byproducts .

Key Reaction Pathway:

Conditions:

-

Catalyst: Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Temperature: Room temperature (20–25°C)

Analytical Derivatization

This compound undergoes derivatization for gas chromatography-mass spectrometry (GC/MS) analysis. The process involves:

-

Hydrolysis: Acid treatment converts florfenicol to this compound.

-

Derivatization: Reaction with n-butaneboronic acid forms a stable boronate complex, enhancing detection sensitivity .

Reaction Scheme:

Data Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₄FNO₃S | |

| Molecular Weight | 247.28 g/mol | |

| Solubility (pH 7) | >500 g/L | |

| pKa | 9.2 (amine group) |

Environmental Reactivity

This compound exhibits limited reactivity in aquatic environments due to its high solubility and stability at neutral pH. Studies indicate:

-

NOEC (No Observed Effect Concentration): 2.7 mg/L for freshwater organisms .

-

Biodegradation: Slow microbial breakdown under aerobic conditions .

Data Table 2: Ecotoxicological Parameters

| Parameter | Value | Test Organism | Source |

|---|---|---|---|

| MIC (Microbial Growth) | >2.7 mg/L | Pseudomonas spp. | |

| LC₅₀ (96h) | >10 mg/L | Daphnia magna |

Biological Interactions

This compound is a terminal metabolite in veterinary applications. Key findings include:

Scientific Research Applications

Sch 40458 has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Sch 40458 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluoro and methylsulfonyl groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Clarification of Terminology

The term "Sch" in biomedical literature consistently refers to subclinical hypothyroidism (e.g., ), characterized by elevated thyroid-stimulating hormone (TSH) and normal free thyroxine (FT4) levels. The number "40458" appears incidental, such as:

- A postal code in Taiwan ().

- Page ranges in a software engineering paper ().

- A numerological interpretation ().

Analysis of SCH (Subclinical Hypothyroidism)

While unrelated to a chemical compound, SCH has been extensively studied for its metabolic and cardiovascular implications. Key findings from the evidence include:

Table 1: Metabolic Effects of SCH vs. Controls

SCH is also linked to higher risks of diabetes complications (e.g., CKD, neuropathy) and adverse pregnancy outcomes ().

Recommendations for Further Inquiry

To address the original query about "Sch 40458":

Verify Compound Name: Confirm if "this compound" is a typographical error. Potential candidates might include: SCH 58261: A well-documented adenosine A2A receptor antagonist. SCH 23390: A dopamine D1 receptor antagonist. SCH 900576: A kinase inhibitor in oncology research.

Explore Chemical Databases : Use resources like PubChem, CAS Registry, or Reaxys to identify compounds with similar naming conventions.

Contextualize Functional/Structural Similarity : If "this compound" refers to a thyroid-related biomarker, compare it with other biomarkers (e.g., TSH, FT4, anti-TPO antibodies) using the provided SCH studies ().

Q & A

Basic Research Questions

Q. What key physicochemical properties of Sch 40458 must be characterized during initial synthesis, and what methodologies ensure accuracy?

- Methodological Answer :

- Prioritize properties like solubility, stability, and molecular weight. Use HPLC for purity assessment (>98%), NMR for structural confirmation (e.g., H and C spectra), and mass spectrometry (MS) for molecular weight validation .

- Include reproducibility checks by repeating synthesis batches under controlled conditions (temperature, solvent ratios) to identify batch-to-batch variability .

- Table 1 : Common Analytical Techniques for Physicochemical Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Retention time, peak area |

| NMR | Structural confirmation | Chemical shifts, coupling constants |

| MS | Molecular weight validation | m/z ratio, fragmentation patterns |

Q. How should researchers design experiments to validate the biological activity of this compound in preclinical studies?

- Methodological Answer :

- Use dose-response curves to establish efficacy thresholds. For in vitro assays (e.g., enzyme inhibition), include positive/negative controls and triplicate measurements to minimize experimental noise .

- In vivo studies require strict adherence to ethical guidelines (e.g., 3Rs: Replacement, Reduction, Refinement) and statistical power analysis to determine sample sizes .

- Document raw data and processed results in appendices to ensure transparency, as recommended for reproducibility .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioavailability across studies be systematically resolved?

- Methodological Answer :

- Apply contradiction analysis frameworks to identify root causes (e.g., differences in administration routes, animal models, or analytical protocols). Prioritize studies with rigorous controls and larger sample sizes .

- Use meta-analysis to aggregate data, adjusting for variables like pH-dependent solubility or metabolic enzyme interactions. Report heterogeneity metrics (e.g., I² statistic) to quantify variability .

- Table 2 : Common Sources of Data Contradiction in Pharmacokinetic Studies

| Factor | Impact | Mitigation Strategy |

|---|---|---|

| Administration route | Alters absorption rates | Standardize protocols (e.g., oral vs. intravenous) |

| Analytical sensitivity | Affects detection limits | Validate methods using spiked matrices |

Q. What advanced structural elucidation techniques are recommended for studying this compound’s interactions with target proteins?

- Methodological Answer :

- Employ X-ray crystallography or cryo-EM to resolve binding conformations at atomic resolution. For dynamic interactions, use surface plasmon resonance (SPR) to measure binding kinetics (e.g., , /) .

- Combine computational methods (e.g., molecular docking) with experimental data to validate hypothetical binding modes .

Q. How should researchers optimize experimental conditions for comparing this compound’s efficacy across in vitro and in vivo models?

- Methodological Answer :

- Standardize variables such as cell lines (e.g., HepG2 vs. primary hepatocytes) and animal genotypes. Use multivariate regression to isolate compound-specific effects from confounding factors .

- For translational relevance, align in vitro dosing (e.g., IC₅₀) with achievable plasma concentrations in vivo .

Methodological Frameworks for Rigorous Research

- FINER Criteria : Ensure research questions are Feasible , Interesting , Novel , Ethical , and Relevant during hypothesis formulation .

- PICO Framework : Structure questions around Population , Intervention , Comparison , and Outcome for clinical studies (e.g., "Does this compound reduce tumor size [Outcome] in murine models [Population] compared to standard therapy [Comparison]?") .

Key Considerations for Data Integrity

- Ethical Compliance : Obtain institutional approvals for human/animal studies and disclose conflicts of interest .

- Statistical Robustness : Collaborate with statisticians to design studies with adequate power and predefine significance thresholds (e.g., α=0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.